molecular formula C19H16N2O3S B2733799 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 301308-62-3

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B2733799
CAS No.: 301308-62-3
M. Wt: 352.41
InChI Key: PLLCAMNQDAHMSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings and functional groups. Unfortunately, without specific data or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic systems would all influence its properties .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds similar to the specified chemical, have been studied for their efficacy as corrosion inhibitors for carbon steel in acidic environments. These inhibitors offer enhanced stability and higher efficiency against steel corrosion compared to previously reported benzothiazole family inhibitors, adhering to surfaces through both physical and chemical means (Hu et al., 2016).

Anti-Inflammatory Applications

Certain benzothiazole derivatives have demonstrated significant in-vitro anti-inflammatory activity. Specifically, chloro functional groups within these compounds exhibit the capacity to inhibit bovine serum albumin denaturation, indicating potential anti-inflammatory effects (Rathi et al., 2013).

Antioxidant Properties

Derivatives of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one have been synthesized and characterized for their antioxidant activities. These compounds exhibited high antioxidant activities, showing significant scavenging ability against stable radicals, comparable to standard antioxidants like vitamin C (Abd-Almonuim et al., 2020).

Peptide Coupling and Enzymatic Substrate Synthesis

These compounds have been involved in peptide coupling methods, proving efficient for the synthesis of various substituted amino acid derivatives. This application is crucial in the synthesis of important enzymatic substrates (Brunel et al., 2005).

Crystallographic and Electronic Structure Analysis

The crystal and electronic structures of related spiro-derivatives have been extensively studied, providing insights into their molecular configurations and interactions. This research is vital for understanding the physical and chemical properties of these compounds (Vrabel et al., 2017).

Synthesis of Atypical Antipsychotic Derivatives

A series of benzothiazole-based derivatives have been synthesized and evaluated for their atypical antipsychotic properties, showing promising preliminary pharmacological activity. These studies are essential for the development of new therapeutic agents (Gawai et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives are known to have biological activity and can act as inhibitors for certain enzymes .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-21(2)10-13-15(22)8-7-11-9-12(19(23)24-17(11)13)18-20-14-5-3-4-6-16(14)25-18/h3-9,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLCAMNQDAHMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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